molecular formula C16H15Cl2N3O2S B2635011 2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 356526-30-2

2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide

Cat. No.: B2635011
CAS No.: 356526-30-2
M. Wt: 384.28
InChI Key: VFORUARCDXMTQI-UHFFFAOYSA-N
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Description

2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide is an organic compound with significant applications in various scientific fields This compound is characterized by its complex structure, which includes a dichlorophenoxy group, a propanoyl group, and a phenyl hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide typically involves multiple steps:

    Formation of 2,4-dichlorophenoxypropanoic acid: This is achieved by reacting 2,4-dichlorophenol with propanoic acid under basic conditions, often using a base like potassium carbonate or sodium hydroxide.

    Conversion to 2,4-dichlorophenoxypropanoyl chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride.

    Reaction with N-phenylhydrazinecarbothioamide: The acyl chloride is then reacted with N-phenylhydrazinecarbothioamide in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of 2,4-dichlorophenol and propanoic acid are reacted in industrial reactors.

    Efficient conversion processes: Use of continuous flow reactors for the conversion to acyl chloride.

    Automated purification systems: To ensure high purity of the final product, automated chromatography or crystallization techniques are employed.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving hydrolases and oxidoreductases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide exerts its effects involves:

    Molecular Targets: It targets specific enzymes, particularly those involved in oxidative stress pathways.

    Pathways Involved: It modulates the activity of enzymes like hydrolases and oxidoreductases, leading to altered cellular responses such as reduced inflammation or inhibited cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a simpler structure.

    2,4-dichlorophenoxypropanoic acid: Similar in structure but lacks the hydrazinecarbothioamide moiety.

    N-phenylhydrazinecarbothioamide: Shares the hydrazinecarbothioamide group but lacks the dichlorophenoxy and propanoyl groups.

Uniqueness

2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide is unique due to its combined structural features, which confer specific biological activities not observed in simpler analogs. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2S/c1-10(23-14-8-7-11(17)9-13(14)18)15(22)20-21-16(24)19-12-5-3-2-4-6-12/h2-10H,1H3,(H,20,22)(H2,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFORUARCDXMTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NC1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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